molecular formula C14H23NO4 B11850745 (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

Katalognummer: B11850745
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: VPMVMWQFWXVNDM-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a methoxy-oxopropenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

    Addition of the Methoxy-Oxopropenyl Group: The final step involves the addition of the methoxy-oxopropenyl group to the piperidine ring, which can be achieved through a condensation reaction with methoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxopropenyl group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperidine ring is a common motif in many bioactive molecules, and the compound’s ability to undergo various chemical reactions makes it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the production of high-value products with specific properties.

Wirkmechanismus

The mechanism of action of (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy-oxopropenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is unique due to the presence of both a methoxy-oxopropenyl group and a tert-butyl ester group on the piperidine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H23NO4

Molekulargewicht

269.34 g/mol

IUPAC-Name

tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+

InChI-Schlüssel

VPMVMWQFWXVNDM-BQYQJAHWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)OC

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.